N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” and similar compounds has been explored in various studies . For instance, a series of cyclopropanecarboxamide were prepared and tested for antifungal activity in vivo . The catalyzed process consists of two steps, the first of which is an alkyl migration from one carbon atom to its neighboring atom .
Molecular Structure Analysis
The molecular structure of “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” is characterized by a linear formula C20H24N4O2S4 . Further structure-activity relationship (SAR) studies on both the amide tail and the aryl A-ring of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)amides led to a new class of insecticidal molecules active against sap-feeding insect pests .
Scientific Research Applications
- Research Findings : Researchers have designed and synthesized a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides, which incorporate the 1,3,4-thiadiazole heterocyclic moiety into the dehydroabietic acid (DHA) skeleton. These compounds were characterized and tested for insecticidal activity against cotton bollworm (Helicoverpa armigera), corn borer (Ostrinia nubilalis), and diamondback moth (Plutella xylostella). Some compounds exhibited excellent insecticidal activities .
- Research Findings : The target compounds were evaluated for antifungal activity against various fungi, including Gibberella zeae, Botryosphaeria dothidea, Phomopsis sp., Phytophthora infestans, and Thanatephorus cucumeris. Their in vitro antifungal activities were assessed using the poison plate technique .
- Research Findings : The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Some derivatives of this scaffold exhibit antibacterial, antifungal, and antiviral activities .
- Research Findings : Structure-activity relationship studies indicate that substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influence their cytotoxic activity .
Insecticidal Activities
Antifungal Properties
Antimicrobial Potential
Cytotoxic Activity
Other Biological Activities
Future Directions
The future directions for “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” research could involve further exploration of its antifungal activities and its potential as a new class of insecticides . Additionally, more research is needed to understand its mechanism of action and to confirm its product identity and/or purity .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy due to its role in cell growth and apoptosis .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may bind directly to theSH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound is likely to affect the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway plays a crucial role in the immune response, inflammation, and oncogenesis. By inhibiting STAT3, the compound could potentially disrupt these processes, particularly in the context of cancer.
Result of Action
The compound’s action results in the inhibition of STAT3, leading to anti-proliferative activity and the induction of cell cycle arrest and apoptosis in cancer cells . In a xenograft model of DU145 cancer cells, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)5-8-12-13-10(15-8)11-9(14)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJBNLSEUHJYNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.